3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide is a quaternary ammonium compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with an ethoxy-oxoethyl group and a methyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide typically involves the reaction of 6-methyl-1,3-benzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature, resulting in the formation of the desired quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvent systems like DMF or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazolium salts, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other derivatives.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide involves its interaction with cellular components, leading to disruption of cellular processes. The compound targets bacterial cell membranes, causing increased permeability and eventual cell death. This action is facilitated by the quaternary ammonium group, which interacts with the lipid bilayer of the cell membrane .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]-methylfuran-3-carboxylates: These compounds share the ethoxy-oxoethyl group but differ in the core structure, leading to different chemical properties and applications.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound also contains the ethoxy-oxoethyl group but is based on a piperazine ring, resulting in different biological activities.
Uniqueness
3-(2-Ethoxy-2-oxoethyl)-6-methyl-1,3-benzothiazol-3-ium bromide is unique due to its benzothiazole core, which imparts specific chemical reactivity and biological activity. Its ability to form stable quaternary ammonium salts makes it particularly valuable in applications requiring antimicrobial properties and chemical stability .
Properties
CAS No. |
89059-16-5 |
---|---|
Molecular Formula |
C12H14BrNO2S |
Molecular Weight |
316.22 g/mol |
IUPAC Name |
ethyl 2-(6-methyl-1,3-benzothiazol-3-ium-3-yl)acetate;bromide |
InChI |
InChI=1S/C12H14NO2S.BrH/c1-3-15-12(14)7-13-8-16-11-6-9(2)4-5-10(11)13;/h4-6,8H,3,7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QGXKJHBQLKEOHU-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[N+]1=CSC2=C1C=CC(=C2)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.